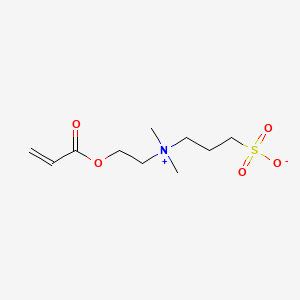
N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine
Overview
Description
N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine is a zwitterionic monomer known for its unique properties, including high hydrophilicity and biocompatibility. This compound is widely used in the synthesis of polysulfobetaines, which are polymers with applications in various fields such as biomedical engineering, coatings, and water treatment.
Mechanism of Action
Target of Action
N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine, also known as DMAPS , is a hygroscopic, zwitterionic monomer used in the synthesis of polysulfobetaines . Polysulfobetaines are electrically neutral polymers that contain both cationic and anionic groups within a single monomer unit . The primary targets of DMAPS are the components involved in the synthesis of polysulfobetaines .
Mode of Action
DMAPS interacts with its targets by participating in the polymerization process to form polysulfobetaines . The compound’s zwitterionic nature allows it to interact with both positive and negative charges, facilitating the formation of these neutral polymers .
Biochemical Pathways
The biochemical pathways affected by DMAPS primarily involve the synthesis of polysulfobetaines . These pathways lead to the production of polymers with interesting properties such as antielectrolyte behavior in aqueous salt solutions, biocompatibility, and hemocompatibility .
Result of Action
The result of DMAPS’s action is the formation of polysulfobetaines . These polymers have unique properties that make them useful in many biomedical applications such as drug delivery and drug formulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine typically involves the reaction of 2-(dimethylamino)ethyl acrylate with 1,3-propanesultone. The reaction is carried out in an organic solvent such as acetonitrile or tetrahydrofuran at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polysulfobetaines, which are used in various applications.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylate group.
Hydrolysis: Under acidic or basic conditions, the ester bond in the compound can be hydrolyzed.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic catalysts are employed to facilitate the reaction.
Major Products Formed
Polysulfobetaines: Formed through polymerization, these polymers have applications in antifouling coatings and biomedical devices.
Substituted Derivatives: Products of nucleophilic substitution reactions, which can be tailored for specific applications.
Hydrolyzed Products: Resulting from hydrolysis, these products can be further modified for various uses.
Scientific Research Applications
N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of zwitterionic polymers with unique properties.
Biology: Employed in the development of biocompatible materials for tissue engineering and drug delivery.
Medicine: Utilized in the formulation of hydrogels and coatings for medical devices to reduce protein adsorption and bacterial adhesion.
Industry: Applied in the production of antifouling coatings, water treatment membranes, and personal care products.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide
- 2-(Acryloyloxy)ethyl trimethylammonium chloride
Uniqueness
N-(2-Acryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine stands out due to its specific combination of acrylate and sulfopropyl groups, which provide a balance of reactivity and stability. This makes it particularly suitable for applications requiring high biocompatibility and resistance to fouling.
Properties
IUPAC Name |
3-[dimethyl(2-prop-2-enoyloxyethyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-4-10(12)16-8-7-11(2,3)6-5-9-17(13,14)15/h4H,1,5-9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRNRKASNNVFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123629 | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-3-sulfo-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88992-91-0 | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-3-sulfo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88992-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-3-sulfo-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl[2-[(1-oxoallyl)oxy]ethyl][3-sulphopropyl]ammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



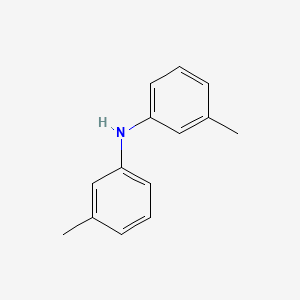


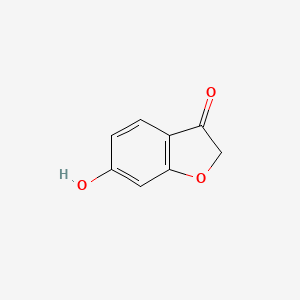
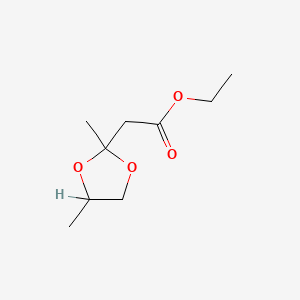


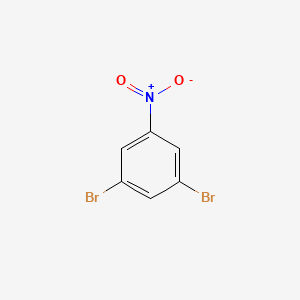

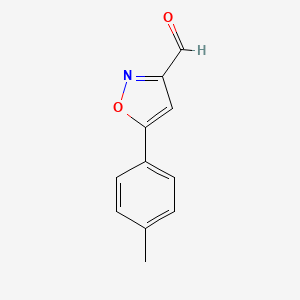


![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone](/img/structure/B1662026.png)
